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molecular formula C7H12O4 B1175042 Terazosin CAS No. 141269-45-6

Terazosin

Cat. No. B1175042
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US05504207

Procedure details

The hydrochloride salt of the dihydrate of the compound prepared as described above in Step 1 was prepared by slurrying 10 grams (0.026 mol) of the above-prepared 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-tetrahydrofuroyl)-piperazine in 150 ml of 190 proof Formula 3A alcohol, heating the slurry to about 35° C., adding 2.5 ml of concentrated aqueous hydrochloric acid, and heating the mixture to about 70° C. The reaction mixture was carbon treated, the carbon was filtered off and the filtrate was cooled overnight in an icebox. The product was then filtered off and dried at 60° C. to obtain 8.3 grams (0.018 tool, 69%) of the desired product.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula 3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
reactant
Reaction Step Five
[Compound]
Name
190
Quantity
150 mL
Type
solvent
Reaction Step Six
Name
desired product

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[C:4]([N:16]2[CH2:21][CH2:20][N:19]([C:22]([CH:24]3[CH2:28][CH2:27][CH2:26][O:25]3)=[O:23])[CH2:18][CH2:17]2)[N:3]=1.[ClH:29]>>[OH2:12].[OH2:12].[ClH:29].[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[C:4]([N:16]2[CH2:21][CH2:20][N:19]([C:22]([CH:24]3[CH2:28][CH2:27][CH2:26][O:25]3)=[O:23])[CH2:18][CH2:17]2)[N:3]=1 |f:2.3.4.5|

Inputs

Step One
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
dihydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC(=NC2=CC(=C(C=C12)OC)OC)N1CCN(CC1)C(=O)C1OCCC1
Step Three
Name
Formula 3A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl
Step Six
Name
190
Quantity
150 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
heating the mixture to about 70° C
ADDITION
Type
ADDITION
Details
treated
FILTRATION
Type
FILTRATION
Details
the carbon was filtered off
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate was cooled overnight in an icebox
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The product was then filtered off
CUSTOM
Type
CUSTOM
Details
dried at 60° C.

Outcomes

Product
Name
desired product
Type
product
Smiles
O.O.Cl.NC1=NC(=NC2=CC(=C(C=C12)OC)OC)N1CCN(CC1)C(=O)C1OCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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